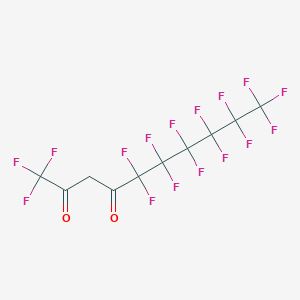

3H,3H-Perfluorodecane-2,4-dione

Description

Historical Trajectory and Evolution of Fluorinated β-Diketone Chemistry

The study of β-diketones has a rich history spanning over a century, establishing them as fundamental ligands in coordination chemistry. researchgate.net The deliberate incorporation of fluorine into organic molecules began to gain significant traction in the mid-20th century, driven by the unique properties that fluorine imparts. An early example of the synthesis of a fluorinated β-diketone was reported in 1950 by Reid and Calvin, who prepared 2-thenoyltrifluoroacetone. nih.gov This compound was synthesized via a Claisen condensation, a classic method for forming β-diketones, and its development was significant for its application in the nuclear fuel separation cycle. nih.gov

The evolution of fluorinated β-diketone chemistry has been closely linked to advancements in synthetic methodologies. The Claisen condensation remains a cornerstone for their synthesis, with various modifications developed over the years to improve yields and purity. mdpi.comnih.gov A notable improvement involves the formation of copper chelates, which are insoluble in water, allowing for easier separation and subsequent decomposition to yield the pure β-diketone. nih.govmdpi.com More recent synthetic strategies focus on developing robust and scalable protocols for producing multigram quantities of these compounds without the need for laborious purification steps. nih.gov

The expansion of organofluorine chemistry, in general, has provided a platform for the creation of a diverse range of fluorinated β-diketones. nih.gov The initial synthesis of organofluorine compounds through halogen exchange has evolved into sophisticated techniques, enabling the precise introduction of perfluoroalkyl groups into organic frameworks. nih.gov This has led to the availability of a wide variety of fluorinated building blocks for the synthesis of complex β-diketones. The functionalization of β-diketones with additional coordination groups has further broadened their utility, allowing for the fine-tuning of the physicochemical properties of their metal complexes. researchgate.netnih.gov

Fundamental Principles Governing the Reactivity and Stability of Perfluorinated β-Diketones

The reactivity and stability of perfluorinated β-diketones are primarily governed by the strong electron-withdrawing nature of the perfluoroalkyl groups. This has several profound consequences on the chemical behavior of these molecules.

Keto-Enol Tautomerism: β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The presence of perfluoroalkyl substituents significantly shifts this equilibrium towards the enol form. In chloroform (B151607) solutions, for instance, many new β-diketones bearing fluorinated groups exist exclusively in the enol form. nih.gov This is attributed to the stabilization of the enol form through intramolecular hydrogen bonding and the increased acidity of the α-protons.

Acidity: The inductive effect of the perfluoroalkyl groups makes the methylene (B1212753) protons (or the enolic proton) significantly more acidic compared to their non-fluorinated analogs. This enhanced acidity facilitates the formation of metal complexes, as the deprotonation to form the enolate anion occurs more readily.

Coordination Chemistry: Perfluorinated β-diketones are excellent ligands for a wide range of metal ions, including transition metals and lanthanides. researchgate.netnih.gov The resulting metal β-diketonate complexes often exhibit high thermal stability and volatility, which are desirable properties for applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). mdpi.com The introduction of longer perfluorinated chains can increase the volatility of the corresponding metal complexes. mdpi.com

A summary of key properties is presented in the table below:

| Property | Influence of Perfluoroalkyl Groups |

| Keto-Enol Equilibrium | Shifts significantly towards the enol form. |

| Acidity | Increased acidity of the α-protons. |

| Metal Complex Stability | Forms highly stable complexes with a variety of metals. |

| Volatility of Metal Complexes | Generally high and can be tuned by the length of the perfluoroalkyl chain. |

| Thermal Stability | High due to the strength of the C-F bond. |

Position of 3H,3H-Perfluorodecane-2,4-dione within the Broader Class of Fluorinated β-Diketones

This compound is a specific example of a fluorinated β-diketone that embodies the general principles outlined above. Its structure consists of a decane (B31447) backbone with a diketone functionality at the 2 and 4 positions, and perfluoroalkyl groups. The "3H,3H" designation indicates the presence of two protons on the carbon atom between the two carbonyl groups, which is characteristic of the β-diketone core.

This compound fits within the class of perfluorinated β-diketones that are synthesized for specific research and application purposes, often as ligands for metal complexes. The synthesis of such compounds typically follows established methods like the Claisen condensation, utilizing appropriate fluorinated esters and ketones as starting materials. mdpi.comnih.gov

The properties of this compound, such as its expected high acidity and preference for the enol form, make it a candidate for forming stable metal chelates. These chelates could find use in areas where the properties of fluorinated β-diketonates are advantageous, such as in catalysis or as precursors for materials with specific electronic or optical properties. The length of the perfluoroalkyl chain in this molecule would also influence the solubility and volatility of its metal complexes, allowing for tailored applications.

Research into specific compounds like this compound contributes to the broader understanding of structure-property relationships within the family of fluorinated β-diketones. By systematically varying the length and structure of the perfluoroalkyl chains, chemists can fine-tune the properties of these ligands and their corresponding metal complexes for a wide range of technological applications.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F16O2/c11-4(12,2(27)1-3(28)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNFUONJWJUELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379791 | |

| Record name | 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147874-76-8 | |

| Record name | 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3h,3h Perfluorodecane 2,4 Dione and Its Analogues

Novel Approaches to Introduce Perfluorinated Moieties into Diketone Structures

The incorporation of perfluoroalkyl groups into organic molecules can significantly alter their physical and chemical characteristics. nih.gov Consequently, innovative methods for creating carbon-perfluoroalkyl bonds are continuously being explored. A prominent strategy involves the radical perfluoroalkylation of ketone precursors. One such method achieves the formal hydroperfluoroalkylation of α,β-unsaturated ketones in a two-step process. nih.govacs.org This involves an initial conjugate hydroboration with catecholborane to generate a boron enolate, which is then subjected to in situ α-perfluoroalkylation using a perfluoroalkyl iodide under blue LED irradiation. nih.govacs.org This radical-based approach is valuable for the synthesis of α-perfluoroalkylated ketones. nih.gov

Another approach is the direct fluorination of the methylene (B1212753) group situated between the two carbonyls in a 1,3-dicarbonyl compound. The use of electrophilic fluorinating agents like Selectfluor can transform the CH2 group into a CF2 group. beilstein-journals.org Recent research has also demonstrated that direct fluorination using elemental fluorine (F2) in the presence of a base like quinuclidine can effectively produce 2,2-difluoro-1,3-dicarbonyl compounds. beilstein-journals.org The base facilitates the crucial enolization of the monofluoro-diketone intermediate, enabling the second fluorination step. beilstein-journals.org

A summary of a novel hydroperfluoroalkylation method is presented below:

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Hydroboration | Enone, Catecholborane (HBcat), 1,2-dichloroethane, Room Temp | Boron Enolate |

| 2. Perfluoroalkylation | Perfluoroalkyl iodide, Blue LED irradiation, Amine additive, Room Temp | α-Perfluoroalkyl Ketone |

Synthetic Challenges in Hominal Bis(difluoromethyl) Fragment Construction

The construction of molecules containing a hominal bis(difluoromethyl) fragment, which features two geminal CF2 groups (a bis(gem-CF2) unit), presents significant synthetic hurdles. nih.govchemrxiv.org The controlled introduction of multiple fluorine atoms is a powerful tool, as seen in materials like Poly(vinylidene difluoride), but creating discrete synthons with a specific number of hominal CF2 groups requires a different synthetic pathway than direct polymerization. nih.govchemrxiv.org

A primary challenge lies in the inefficiency of traditional methods, such as the consecutive deoxofluorination of sequentially introduced keto groups. nih.govchemrxiv.org This step-by-step conversion of carbonyls to CF2 groups often requires harsh reaction conditions and suffers from progressively lower yields with each fluorination step, making it impractical for building short, defined chains. nih.govchemrxiv.org

To overcome these difficulties, a more robust strategy has been developed. This approach combines the selective desulfurative fluorination of dithiolanes using pyridinium fluoride with the deoxofluorination of keto groups using morpholinosulfur trifluoride. nih.govchemrxiv.org This combined methodology is highly reproducible and scalable, enabling the synthesis of a stable tosylate of the hominal bis(gem-CF2) fragment. This fragment can then be used as a building block to install these specific fluorinated chains onto a variety of other molecules. nih.gov

Methodological Challenges and Innovative Solutions in Perfluorinated β-Diketone Synthesis

The synthesis of perfluorinated β-diketones is often complicated by issues related to reaction conditions, product purification, and substrate reactivity. The Claisen condensation is a classic and versatile method for forming the β-diketone skeleton, typically by reacting a perfluorinated ester with a ketone in the presence of a base. nih.govresearchgate.net However, this method is not without its challenges.

Methodological Challenges:

Purification: A significant challenge is the separation of the desired β-diketone from unreacted starting materials and side products. Traditional purification methods can be laborious. nih.gov

Reaction Conditions: The efficiency of the Claisen condensation can be highly dependent on the choice of base, solvent, and the ratio of reactants. nih.gov For instance, harsh conditions can lead to degradation or unwanted side reactions.

Substrate Scope: The reactivity of the perfluorinated ester and the enolizability of the ketone partner can limit the scope of the reaction.

Innovative Solutions:

Improved Purification via Copper Chelates: An effective solution to purification challenges involves the formation of copper(II) chelates. The β-diketone product selectively forms a copper complex that is often insoluble in the reaction medium and can be easily separated. mdpi.com Subsequent decomposition of the purified copper chelate, for example by treatment with Na2EDTA in a biphasic system, regenerates the pure β-diketone in high yield. mdpi.com

Organophosphorus-Mediated C–F Activation: A novel strategy involves the selective manipulation of a single C–F bond in readily available perfluoroalkyl ketones. nih.gov Rationally designed organophosphorus reagents can mediate an interrupted Perkow-type reaction, allowing for the replacement of a fluorine atom with chlorine, bromine, or iodine. nih.gov The resulting α-haloperfluoroketones are versatile intermediates for further diversification. nih.gov This metal-free, single-operation process avoids issues like β-fluoride elimination that can occur with other methods. nih.gov

Robust Synthetic Protocols: Research has focused on developing versatile and robust protocols suitable for multigram synthesis without requiring difficult purification steps. This includes optimizing reagent ratios, the order of addition, and solvent systems to maximize yield and purity directly from the reaction. nih.gov

The following table outlines a comparison of synthetic strategies for perfluorinated β-diketones:

| Synthetic Method | Key Reagents | Advantages | Challenges / Solutions |

| Claisen Condensation | Perfluorinated ester, Ketone, Base (e.g., NaOEt) | Versatile, well-established | Laborious purification / Solution: Purification via copper chelates nih.govmdpi.com |

| Radical Perfluoroalkylation | Enone, HBcat, Rf-I, Blue LED | Mild conditions, catalyst-free steps | Two-step process / Solution: Can be conducted in one pot nih.govacs.org |

| Direct Fluorination | 1,3-Diketone, F2, Quinuclidine | Direct conversion of CH2 to CF2 | Requires handling of F2 gas, enolization of intermediate can be slow / Solution: Addition of base to accelerate enolization beilstein-journals.org |

| C-F Bond Activation | Perfluoroalkyl ketone, Organophosphorus reagent | Selective, metal-free, versatile products | Requires specifically designed reagents |

Coordination Chemistry and Metal Complexation of 3h,3h Perfluorodecane 2,4 Dione

Ligand Design Principles in Perfluorinated β-Diketone Coordination

The design of ligands like 3H,3H-Perfluorodecane-2,4-dione is predicated on the profound influence of its perfluoroheptyl group on the coordination environment of the metal center. The presence of highly electronegative fluorine atoms imparts significant electronic and steric effects that are crucial in the design of metal complexes.

Electronic Effects : The strong electron-withdrawing nature of the perfluoroalkyl chain increases the acidity of the β-diketone's methylene (B1212753) protons. This facilitates deprotonation and subsequent coordination to a metal ion. This inductive effect also modulates the electron density on the coordinating oxygen atoms, influencing the stability and Lewis acidity of the resulting metal complex.

Steric Effects : The bulky perfluoroheptyl group in this compound provides a sterically hindered environment around the metal center. This "sheathing" effect can protect the metal ion from coordination by solvent molecules or other competing ligands, thereby stabilizing the complex. researchgate.net Furthermore, the steric bulk influences the geometry and coordination number of the final complex.

"Fluorous" Character : The long perfluorinated chain imparts a "fluorous" character to the ligand, leading to unique solubility profiles. Complexes featuring these ligands can exhibit enhanced solubility in fluorinated solvents, a property that can be exploited for specific separation or reaction conditions. This is a key principle in designing complexes for specialized applications where solubility in conventional organic solvents is limited.

Synthesis and Structural Elucidation of Metal Diketonate Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the β-diketone with a suitable metal salt, often in the presence of a base to facilitate the deprotonation of the ligand. researchgate.net The resulting metal diketonate complexes are then characterized using a variety of analytical techniques, including elemental analysis, mass spectrometry, and infrared and NMR spectroscopy. Single-crystal X-ray diffraction is the definitive method for elucidating their solid-state structures. researchgate.net

This compound is a versatile ligand capable of forming both homo- and heteroleptic complexes with a wide range of metals from the d- and f-blocks of the periodic table. nih.govresearchgate.net

Homoleptic Complexes : In homoleptic structures, the central metal ion is coordinated exclusively by this compound ligands. For example, a divalent metal ion (M²⁺) would form a complex with the general formula M(C₁₀H₃F₁₃O₂)₂. The number of ligands is determined by the oxidation state and preferred coordination number of the metal.

Heteroleptic Complexes : Heteroleptic complexes contain a mixture of ligands coordinated to the metal center. nih.govresearchgate.net For instance, this compound can be combined with other ancillary ligands, such as phosphines, amines, or other β-diketonates. researchgate.netnih.gov This approach is often used to fine-tune the properties of the complex, such as its solubility, volatility, or photophysical characteristics. For lanthanide ions, which have higher coordination numbers, heteroleptic complexes are common, often incorporating neutral donor ligands to satisfy the coordination sphere. tandfonline.comresearchgate.net

The table below summarizes the types of architectures possible with perfluorinated β-diketonate ligands.

| Complex Type | Description | Metal Blocks | General Formula (with L = 3H,3H-Perfluorodecane-2,4-dionate) |

| Homoleptic | Metal center coordinated only to perfluorinated β-diketonate ligands. | d-block, f-block | M(L)n |

| Heteroleptic | Metal center coordinated to perfluorinated β-diketonate ligands and other ancillary ligands (L'). | d-block, f-block | M(L)n(L')m |

The perfluorinated substituent in this compound has a profound impact on the physicochemical properties of its metal complexes.

The introduction of fluorinated groups into β-diketonate ligands is a well-established strategy to enhance the volatility of the corresponding metal complexes. nih.gov The replacement of hydrogen atoms with fluorine reduces intermolecular interactions, such as van der Waals forces and hydrogen bonding, which in turn lowers the sublimation temperature of the complexes. nih.gov This increased volatility is a critical property for applications in chemical vapor deposition. tandfonline.comtennessee.edu

The long perfluoroheptyl chain in this compound also significantly affects the solubility of its metal complexes. While they may retain solubility in some common organic solvents, their "fluorous" nature leads to increased solubility in perfluorinated solvents. researchgate.net This property is advantageous for certain catalytic systems and for the purification of these complexes.

The table below illustrates the effect of fluorination on the properties of β-diketonate complexes.

| Ligand Type | Substituent | Intermolecular Forces | Volatility | Solubility in Organic Solvents |

| Non-fluorinated | Alkyl groups | Stronger | Lower | Good |

| Perfluorinated | Perfluoroalkyl groups | Weaker | Higher | Varies, often enhanced |

Lanthanide ions, particularly those like Europium (Eu³⁺) and Terbium (Tb³⁺), are known for their sharp, line-like emission spectra, making them valuable for applications in lighting and displays. However, their direct excitation is inefficient. Perfluorinated β-diketonates, including this compound, can act as excellent "antenna" ligands to sensitize lanthanide luminescence. rsc.org

The process involves the ligand absorbing ultraviolet light and transferring the energy to the central lanthanide ion, which then emits light. The perfluorinated nature of the ligand enhances this process in several ways:

Reduced Quenching : The C-F bonds in the perfluoroalkyl chain have much lower vibrational energies compared to C-H bonds. This minimizes non-radiative decay pathways, where the excited state energy of the lanthanide ion is lost as heat through vibrational coupling with the ligand, thereby increasing the luminescence quantum yield. rsc.org

Shielding : The bulky perfluorinated groups can encapsulate the lanthanide ion, protecting it from quenching by solvent molecules or other species in the environment. rsc.org

Studies on europium complexes with β-diketones containing fluorinated side chains have shown that increasing the length and degree of fluorination of the alkyl chain can significantly suppress non-radiative energy loss, leading to brighter luminophores. rsc.org

Electronic and Steric Effects of Perfluorinated Substituents on Complex Properties

Applications in Precursor Chemistry for Advanced Material Deposition (e.g., MOCVD)

The enhanced volatility and thermal stability of metal complexes derived from perfluorinated β-diketones make them highly suitable as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). nih.govrsc.orgresearchgate.net MOCVD is a technique used to deposit high-purity thin films of metals or metal oxides onto a substrate.

Complexes of this compound are designed to have a suitable balance of volatility and stability. They must be volatile enough to be transported in the gas phase to the substrate but stable enough to avoid premature decomposition. Once at the heated substrate, the precursor decomposes cleanly to deposit the desired material. The use of fluorinated ligands can also influence the deposition process and the properties of the resulting film. rsc.orgresearchgate.netrsc.org The clean decomposition pathway of these precursors is another advantage, minimizing the incorporation of impurities into the deposited film. nih.gov

Mechanistic Investigations and Reactivity of 3h,3h Perfluorodecane 2,4 Dione

Tautomeric Equilibrium Analysis in Perfluorinated β-Diketone Systems

The phenomenon of tautomerism is a crucial aspect of the chemistry of β-diketones, which can exist as an equilibrium mixture of diketo and enol forms. mdpi.com In the case of asymmetric β-diketones, two different enol tautomers are possible, in addition to the diketo form. mdpi.com The position of this equilibrium is sensitive to a variety of factors, including the nature of the substituents on the β-diketone framework and the solvent used. mdpi.com

For perfluorinated β-diketones, such as 3H,3H-Perfluorodecane-2,4-dione, the presence of highly electronegative fluorine atoms significantly influences the tautomeric equilibrium. Generally, the enol form is stabilized in β-dicarbonyl compounds through the formation of an intramolecular hydrogen bond and conjugation. libretexts.orglibretexts.org In fluorinated β-diketones, the strong electron-withdrawing effect of the perfluoroalkyl group enhances the acidity of the α-hydrogen, which can favor the formation of the enol tautomer. researchgate.net

Studies on various fluorinated β-diketones have utilized multinuclear NMR spectroscopy to determine the proportions of the different tautomers present in solution. capes.gov.br For instance, in some fluorinated β-diketones, the enol form is the predominant species in non-polar solvents. capes.gov.br The stability of the enol tautomer in 1,3-dicarbonyl compounds like 2,4-pentanedione is well-established, with the enol form being highly favored due to a stabilizing intramolecular hydrogen bond and conjugation. libretexts.orglibretexts.org The presence of a perfluoroalkyl chain in this compound is expected to further influence this equilibrium.

The general tautomeric equilibrium for a β-diketone is depicted below:

| Tautomeric Form | Key Structural Features | Factors Favoring this Form |

| Diketo | Contains two carbonyl groups separated by a methylene (B1212753) group. | Generally more stable for simple ketones due to the strong C=O double bond. libretexts.orglibretexts.org |

| Enol | Contains a carbon-carbon double bond and a hydroxyl group. | Stabilized by intramolecular hydrogen bonding and conjugation, especially in 1,3-dicarbonyl systems. libretexts.orglibretexts.org Aromaticity in the resulting enol can also be a powerful stabilizing factor. libretexts.org |

Elucidation of Reaction Mechanisms in Nucleophilic and Electrophilic Transformations

The reactivity of β-diketones is characterized by their ability to undergo both nucleophilic and electrophilic transformations. The enol form of a β-diketone is nucleophilic at the α-carbon, allowing it to react with various electrophiles. masterorganicchemistry.com This reactivity can be catalyzed by either acids or bases, which facilitate the formation of the enol or enolate, respectively. masterorganicchemistry.com

In the case of perfluorinated β-diketones, the electron-withdrawing nature of the perfluoroalkyl groups can impact the reactivity. While these groups enhance the acidity of the α-hydrogens, they can also decrease the nucleophilicity of the corresponding enol or enolate. DFT calculations have shown that perfluoroalkyl-substituted ketones can be less electrophilic compared to their non-fluorinated counterparts. researchgate.net

Perfluorinated β-diketones can participate in a variety of synthetic transformations. For instance, they are precursors for the synthesis of fluorinated heterocycles and can be used in reactions with various metal substrates to form coordination complexes. researchgate.netresearchgate.net The synthesis of a series of fluorinated β-diketones has been achieved through a two-step process, and these compounds subsequently react with metal substrates via deprotonation to form fluorous metal complexes. researchgate.net

The general mechanism for base-catalyzed enolate formation and subsequent reaction with an electrophile is as follows:

A base removes the acidic α-proton to form a resonance-stabilized enolate.

The nucleophilic α-carbon of the enolate attacks an electrophile.

Conversely, in acid-catalyzed reactions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. The enol then acts as the nucleophile. masterorganicchemistry.com

Environmental Fate and Chemical Transformation Pathways of Perfluorinated Diketones

The environmental fate of per- and polyfluoroalkyl substances (PFAS) is a significant area of research due to their persistence and potential for long-range transport. dioxin20xx.orgepa.gov While much of the focus has been on perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), understanding the transformation pathways of other fluorinated compounds like perfluorinated diketones is also crucial. numberanalytics.comnih.gov

Perfluorinated compounds are generally characterized by their high chemical stability, largely due to the strength of the carbon-fluorine bond. numberanalytics.com This stability contributes to their persistence in the environment. epa.gov The degradation of larger polyfluorinated molecules can be a source of smaller, more mobile perfluorinated acids. dioxin20xx.org For some polyfluorinated precursors, hydrolysis can be a rate-limiting step in their degradation, with half-lives ranging from months to hundreds of years. nih.gov

Atmospheric oxidation, primarily initiated by hydroxyl (OH) radicals, is a key transformation pathway for many organic compounds in the atmosphere. researchgate.net For fluorinated diketones, the rate of reaction with OH radicals is influenced by the keto-enol tautomerism. nih.gov The enol form is generally more reactive towards OH radicals than the keto form.

Studies on the gas-phase reactions of OH radicals with a series of fluorinated diketones have been conducted. nih.gov The atmospheric lifetimes of these compounds were found to be on the order of hours, suggesting that long-range atmospheric transport could play a role in their environmental distribution. nih.gov The oxidation of fluorinated compounds in the atmosphere can lead to the formation of various byproducts. For example, the atmospheric degradation of perfluoromethyl vinyl ether is predicted to form perfluorinated methyl formate (B1220265) and fluorinated glycolaldehyde, along with CF₂O as a coproduct. nih.gov The atmospheric degradation of other fluorinated ketones is also expected to proceed via reaction with OH radicals, leading to a variety of oxygenated products. researchgate.net

| Compound Class | Atmospheric Lifetime (OH Radical Degradation) | Key Transformation Process | Potential Byproducts |

| Fluorinated Diketones | Hours (e.g., TFP, TFH, TFMH) nih.gov | Reaction with OH radicals, influenced by keto-enol tautomerism. nih.gov | Oxygenated and shorter-chain fluorinated compounds. |

| Fluorotelomer Alcohols (FTOHs) | Days (2-30 days) nih.gov | Degradation to produce PFCAs. nih.gov | Perfluoroalkyl carboxylic acids (PFCAs), polyfluoroalkyl acids, ketones, and alcohols. nih.gov |

| Perfluoromethyl Vinyl Ether | - | Theoretical reaction with OH radicals. nih.gov | Perfluorinated methyl formate, fluorinated glycolaldehyde, CF₂O. nih.gov |

Catalytic Reactions Involving this compound Scaffolds

β-Diketones are versatile ligands in coordination chemistry and can be used to construct a wide variety of metal complexes. mdpi.com The introduction of fluorine atoms into the β-diketone structure can modify the properties of the resulting metal complexes, making them useful in catalysis. mdpi.com Perfluorinated β-diketonate ligands are used to create heterometallic complexes with potential applications in catalysis, medicine, and materials science. mdpi.com

The this compound scaffold can be deprotonated to form a bidentate ligand that coordinates to metal centers. These fluorinated ligands can influence the Lewis acidity of the metal center and the solubility of the complex in different media. For example, β-diketone boron difluoride dyes have been incorporated into conjugated microporous polymers to create efficient metal-free photocatalysts for aerobic oxidative transformations. rsc.org

Furthermore, various catalytic reactions utilize metal complexes with β-diketonate ligands. These include oxidation reactions and C-H activation/functionalization reactions. researchgate.netresearchgate.net The unique electronic properties conferred by the perfluoroalkyl groups in this compound could lead to novel catalytic activities. The use of nanomaterial scaffolds to encapsulate transition metal catalysts, including those with β-diketonate-type ligands, is an emerging area aimed at improving catalyst stability and reusability in biological and aqueous environments. nih.gov

Intermolecular Interactions and Crystallographic Studies of Perfluorinated Diketones

Characterization of Weak Interactions in Solid-State Structures

Comprehensive Analysis of C-F···F-C and C-F···H-C Interactions

In the crystal structures of fluorinated organic compounds, short contacts involving fluorine atoms are prevalent. Two of the most significant interactions are C-F···F-C and C-F···H-C contacts.

The C-F···F-C interaction is a subject of ongoing research, with debates about its attractive or repulsive nature. However, numerous studies on perfluorinated and polyfluorinated compounds have identified short F···F distances, suggesting a stabilizing role in crystal packing. These interactions are generally considered to be dispersive in nature.

The C-F···H-C interaction is a type of weak hydrogen bond where a C-H bond acts as a hydrogen bond donor and a fluorine atom as the acceptor. The strength of this interaction is influenced by the acidity of the C-H proton. In perfluorinated diketones, the electron-withdrawing nature of the perfluoroalkyl chains can enhance the acidity of the α-hydrogen on the diketone backbone, potentially strengthening these C-F···H-C interactions.

Quantification of Stabilizing Energies through Experimental and Computational Methods

Quantifying the precise stabilizing energies of these weak interactions is challenging but can be approached through a combination of experimental and computational methods.

Experimental evidence for the presence and significance of these interactions is often derived from the analysis of crystallographic data. Short contact distances between interacting atoms, when compared to the sum of their van der Waals radii, are indicative of attractive interactions.

Computational methods , such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for calculating the energetics of these weak interactions. For instance, calculations on model systems have shown that C-F···F-C interactions can contribute to the stabilization of molecular conformations. researchgate.net Similarly, theoretical studies on fluorinated hydrocarbons have provided insights into the nature and strength of C-F···H-C bonds. acs.org Computational analyses of various fluorinated compounds have indicated that the stabilizing energies of these interactions are typically in the range of a few kilojoules per mole. rsc.org

Supramolecular Self-Assembly Driven by Fluorine-Fluorine Interactions

The tendency of perfluorinated chains to segregate from non-fluorinated or less-fluorinated molecular regions is a well-known phenomenon that drives supramolecular self-assembly. This "fluorous effect" is a key factor in the crystal engineering of fluorinated compounds. In the case of perfluorinated diketones, the interplay between the polar diketone core and the nonpolar, lipophobic perfluoroalkyl chains can lead to the formation of well-defined layered or channeled structures.

The self-assembly is often dominated by the optimization of fluorine-fluorine contacts, leading to the formation of fluorous domains within the crystal lattice. This segregation can result in lamellar structures where layers of perfluoroalkyl chains are interspersed with layers of the diketone moieties. Such arrangements maximize the favorable F···F interactions while minimizing unfavorable contacts between the fluorous and non-fluorous parts of the molecules.

Single Crystal X-ray Diffraction Analysis of Perfluorinated Diketone Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. researchgate.net Although a specific crystal structure for 3H,3H-Perfluorodecane-2,4-dione is not available in the public domain, the analysis of a closely related perfluorophenyl-substituted β-diketone, 3-hydroxy-1,3-bis(pentafluorophenyl)-2-propen-1-one, provides valuable insights into the expected structural features.

The crystal structure of this related compound reveals a planar β-diketonate moiety stabilized by an intramolecular hydrogen bond. The perfluorophenyl rings are twisted with respect to this plane due to steric hindrance. In the solid state, these molecules pack in a manner that maximizes favorable intermolecular interactions, including arene-perfluoroarene stacking.

Table 1: Representative Crystallographic Data for a Perfluorophenyl-Substituted β-Diketone

| Parameter | Value |

| Empirical Formula | C₁₅H₂F₁₀O₂ |

| Formula Weight | 404.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.834(2) |

| b (Å) | 18.098(4) |

| c (Å) | 9.073(2) |

| α (°) | 90 |

| β (°) | 100.89(3) |

| γ (°) | 90 |

| Volume (ų) | 1424.3(6) |

| Z | 4 |

Data for 3-hydroxy-1,3-bis(pentafluorophenyl)-2-propen-1-one.

This data illustrates the typical dimensions and symmetry that might be expected for crystalline perfluorinated diketones. The detailed analysis of such structures is crucial for understanding the structure-property relationships in this important class of compounds.

Advanced Spectroscopic and Analytical Characterization of 3h,3h Perfluorodecane 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds like 3H,3H-Perfluorodecane-2,4-dione. The presence of fluorine (¹⁹F) nuclei, which have 100% natural abundance and a high gyromagnetic ratio, makes ¹⁹F NMR a particularly sensitive and informative technique. nih.govnih.gov

One of the key aspects studied by NMR is the keto-enol tautomerism inherent to β-diketones. In solution, this compound can exist as an equilibrium mixture of the diketo and enol forms. The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents. nih.gov For instance, studies on similar β-diketones have shown that the equilibrium can be solvent-dependent. nih.gov The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra allows for the quantification of each tautomer by integrating the intensities of characteristic peaks. ed.gov For example, in a study of other β-diketones, the integrated intensities of methyl proton peaks were used to calculate the equilibrium constant for the keto-enol tautomerization. ed.gov

The extensive electron delocalization in the enol form, stabilized by an intramolecular hydrogen bond, can be probed using ¹H, ¹³C, and even nitrogen-¹⁵ (¹⁵N) NMR if applicable, providing insights into the electronic structure. rsc.org The chemical shifts observed in the NMR spectra are highly sensitive to the molecular environment. For fluorinated compounds, the large chemical shift dispersion of ¹⁹F is a significant advantage, allowing for the resolution of complex mixtures and detailed structural analysis without the need for physical separation. nih.govrsc.org The development of novel ¹⁹F-centered NMR methodologies that correlate ¹H and ¹⁹F chemical shifts provides a powerful way to determine the complete structure of fluorinated molecules in complex environments. nih.gov

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Features |

| Diketo Form | Contains two distinct carbonyl (C=O) groups at positions 2 and 4. The carbon at position 3 is sp³ hybridized and bonded to two hydrogen atoms. |

| Enol Form | Features a carbon-carbon double bond (C=C) within the five-membered ring formed by an intramolecular hydrogen bond between the hydroxyl proton and the other carbonyl oxygen. |

Vibrational Spectroscopy (e.g., IRRAS) for Surface and Intermolecular Interaction Analysis

Vibrational spectroscopy, including techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS), provides critical information about the molecular vibrations, intermolecular interactions, and orientation of molecules on surfaces. For fluorinated compounds, these techniques can probe the influence of the highly electronegative fluorine atoms on the molecular structure and bonding.

The infrared spectrum of a β-diketone like this compound is characterized by distinct vibrational modes. In the enol form, the O-H stretching vibration is a key indicator of hydrogen bonding. nih.gov The formation of strong intramolecular hydrogen bonds significantly broadens and shifts this band to lower frequencies. nih.gov The C=O and C=C stretching vibrations in the chelated ring typically appear in the 1500–1600 cm⁻¹ region. mdpi.com

The study of intermolecular interactions is also a key application of vibrational spectroscopy. researchgate.net The frequency and shape of vibrational bands are sensitive to the local environment, and changes in these features can indicate the formation of intermolecular hydrogen bonds or other interactions in the condensed phase. nih.gov

Mass Spectrometry Applications in Perfluorinated Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique for the detection and quantification of perfluorinated compounds (PFCs), even at trace levels. acs.org Various MS-based methods have been developed for the analysis of PFCs in different matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of non-volatile PFCs. rsc.orgnih.gov This method involves separating the compounds using liquid chromatography followed by detection with a tandem mass spectrometer. The use of an electrospray ionization (ESI) source in negative ion mode is common for the analysis of acidic PFCs. nih.gov For enhanced accuracy and precision, stable isotope-labeled internal standards are often added to the sample before analysis. rsc.org This approach has demonstrated high accuracy (100 ± 10%) and precision (±15%) for the determination of PFCs in water samples. rsc.org

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for volatile or semi-volatile PFCs. For non-volatile compounds, a derivatization step, such as silylation, can be employed to increase their volatility, making them amenable to GC-MS analysis. jst.go.jp Chemical ionization (CI) is a soft ionization technique often used in GC-MS for the analysis of PFCs, which can provide information about the molecular weight and isomer distribution. nih.gov

A significant challenge in the trace analysis of PFCs is background contamination from various laboratory materials, including fluoropolymers present in analytical instruments. acs.org This can lead to elevated limits of detection. Therefore, meticulous procedures to identify and eliminate sources of contamination are crucial for accurate analysis at low concentrations. acs.org

Table 2: Mass Spectrometry Techniques for Perfluorinated Compound Analysis

| Technique | Ionization Method | Typical Analytes | Key Advantages |

| LC-MS/MS | Electrospray Ionization (ESI) | Non-volatile, polar PFCs | High sensitivity and selectivity, suitable for complex matrices. rsc.orgnih.gov |

| GC-MS | Electron Impact (EI), Chemical Ionization (CI) | Volatile and semi-volatile PFCs, or derivatized non-volatile PFCs | Good for isomer separation, provides structural information through fragmentation patterns. jst.go.jpnih.gov |

Time-Resolved Spectroscopic Studies of Excited State Dynamics in Complexes

Time-resolved spectroscopy is a powerful method for investigating the dynamic processes that occur in molecules after they absorb light, such as in complexes of β-diketones. These studies provide insights into the lifetimes of excited states, energy transfer pathways, and structural changes that occur on very fast timescales.

While specific time-resolved studies on this compound complexes are not widely reported, research on similar β-diketonate complexes, such as those with boron difluoride, offers a framework for understanding their potential excited-state dynamics. rsc.orgresearchgate.net Upon photoexcitation, these complexes can undergo various processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay back to the ground state.

Time-resolved visible and infrared absorption spectroscopy can directly monitor the transient species formed in the excited state. rsc.org For example, changes in the vibrational spectrum in the excited state can reveal structural rearrangements. nih.gov The radiative and non-radiative decay rates can be determined from emission decay measurements. rsc.org Quantum chemical calculations are often used in conjunction with experimental data to model the potential energy surfaces of the ground and excited states, helping to interpret the observed dynamics. rsc.orgnih.gov

For instance, in some dibenzoylmethanatoboron difluoride complexes, geometrical evolution in the excited state can lead to a conical intersection with the ground state, resulting in rapid non-radiative deactivation. nih.gov The binding of anions to such complexes has been shown to alter the radiative and non-radiative rate constants and the excited-state absorption properties. rsc.org These findings highlight the sensitivity of the excited-state dynamics to the molecular structure and environment.

Theoretical and Computational Chemistry Approaches to Perfluorinated Diketones

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of perfluorinated diketones. These calculations can elucidate properties such as molecular orbital energies, charge distributions, and the relative stabilities of different conformations or tautomers.

A significant area of study for β-diketones is their keto-enol tautomerism. scbt.comresearchgate.net Computational methods can predict the equilibrium constant between the keto and enol forms. For instance, studies on similar molecules like 3-phenyl-2,4-pentanedione (B1582117) have shown that the keto form is generally more stable, and the energy difference between the keto and enol forms can be quantified. nih.govmit.edu The stability is influenced by the solvent, with polar solvents tending to stabilize the more polar keto tautomer. nih.gov

The introduction of fluorine atoms, as in 3H,3H-Perfluorodecane-2,4-dione, is expected to significantly influence the electronic properties. The high electronegativity of fluorine atoms can lead to a more polarized molecule and affect the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). DFT calculations on related fluorinated compounds have been used to determine these electronic properties. mit.edu

Table 1: Calculated Electronic Properties of a Model Fluorinated β-Diketone (3-phenyl-2,4-pentanedione) in Different Environments nih.govmit.edu

| Property | Gas Phase | Cyclohexane | Carbon Tetrachloride | Methanol | Water |

| ΔE (Keto-Enol) (kcal/mol) | -17.89 | -17.34 | -17.27 | -16.55 | -16.50 |

| Activation Energy (kcal/mol) | 30.61 | 30.82 | 30.84 | 31.23 | 31.26 |

This interactive table allows for the comparison of the relative energy difference between the keto and enol forms and the activation energy for their interconversion in various media.

Molecular Modeling of Reaction Mechanisms

Molecular modeling is instrumental in elucidating the intricate details of reaction mechanisms involving perfluorinated diketones. These compounds can participate in a variety of reactions, and understanding the pathways of these transformations is crucial for their application in synthesis. For example, the Baker-Venkataraman rearrangement is a classic method for synthesizing 1,3-diketones. hu-berlin.de

Computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction barriers and the prediction of the most likely reaction pathway. For instance, in cycloaddition reactions, which are common for diketones, computational modeling can predict the stereochemical and regiochemical outcomes. cookechem.com

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting reaction mechanisms due to its balance of accuracy and computational cost. nih.gov DFT calculations can provide valuable insights into the mechanisms of reactions involving perfluorinated diketones.

For example, DFT can be used to study the mechanism of cycloaddition reactions, such as the [3+2] cycloaddition of alkylidenecyclopropanes with aldehydes, which can be catalyzed by transition metals. chemspider.com Such studies can elucidate the role of the catalyst and the factors that control the reaction's selectivity. DFT has also been employed to investigate the decomposition mechanisms of related nitro compounds, identifying different reaction channels and their corresponding energy barriers. researchgate.net

In the context of this compound, DFT could be used to predict its reactivity in various organic transformations. For instance, it could be used to model its behavior as a nucleophile or an electrophile and to predict the outcomes of its reactions with other reagents.

Ab Initio Studies of Intermolecular Forces and Bonding

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying intermolecular forces and bonding in systems containing perfluorinated diketones. rsc.org These interactions are vital for understanding the physical properties of these compounds, such as their boiling points and solubility, as well as their behavior in condensed phases.

The presence of highly electronegative fluorine atoms in this compound leads to the possibility of various non-covalent interactions, including hydrogen bonding (if applicable), dipole-dipole interactions, and dispersion forces. Ab initio calculations can quantify the strength of these interactions. For example, studies on n-perfluoroalkanes have shown that their interactions with surfaces are weaker than those of their non-fluorinated counterparts, a finding that has implications for their use in various applications.

Furthermore, ab initio methods are employed to study the solvation of fluorinated compounds, providing insights into their behavior in different solvents. These studies can help in the rational design of processes that utilize these compounds.

Table 2: Calculated Intermolecular Interaction Energies (kcal/mol) for n-Pentane and n-Perfluoropentane with Circumcoronene

| Complex | Eint | Ees | Eind | Eshort | Edisp |

| n-Pentane-Circumcoronene | -10.96 | -0.98 | -0.76 | 4.34 | -13.56 |

| n-Perfluoropentane-Circumcoronene | -8.22 | -1.94 | -0.62 | 5.68 | -11.34 |

This interactive table presents the calculated intermolecular interaction energy (Eint) and its components: electrostatic (Ees), induction (Eind), short-range (Eshort), and dispersion (Edisp) for n-pentane and n-perfluoropentane with a model graphene-like surface (circumcoronene). This data illustrates the differences in intermolecular forces between alkanes and perfluoroalkanes.

Strategic Applications of 3h,3h Perfluorodecane 2,4 Dione in Material Science and Chemical Separations

Design and Development of Novel Fluorinated Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface characteristics. 3H,3H-Perfluorodecane-2,4-dione serves as a key building block in the synthesis of such advanced fluorinated materials.

The presence of the perfluoroalkyl chain (C₇F₁₅) is central to its utility. Materials derived from this compound can exhibit low surface energy, leading to hydrophobic and oleophobic properties. One area of application is in the development of fluorinated silane (B1218182) coupling agents used for surface modification. acs.org These agents can create robust, low-energy surfaces on substrates like glass and metal. While specific examples using this compound are proprietary, the principle involves reacting the dione (B5365651) part of the molecule while the perfluoroalkyl tail is oriented away from the surface, imparting the desired repellency.

Furthermore, the reactivity of the β-diketone group allows for its integration into polymer backbones or as a pendant group. This can be achieved through various organic reactions, leading to the creation of specialty polymers. These polymers can find use in applications requiring high thermal stability and resistance to harsh chemical environments. The synthesis of related fluorinated dione derivatives has been shown to be a viable pathway for creating complex molecules, including new nucleoside analogues. nih.gov

Advanced Separation Technologies: Solvent Extraction for Metal Ion Separation

Solvent extraction is a crucial technique in hydrometallurgy for purifying and separating metal ions. researchgate.net The effectiveness of this process relies heavily on the design of the extractant molecule. β-Diketones are a well-established class of chelating agents that can form stable complexes with a wide variety of metal ions.

This compound functions as a highly effective extractant due to several key features:

Chelation: The two oxygen atoms of the dione group can bind to a metal ion, forming a stable six-membered ring. This process is known as chelation.

Acidity: The strong electron-withdrawing effect of the perfluoroalkyl chain increases the acidity of the methylene (B1212753) protons between the two carbonyl groups. This allows the molecule to lose a proton and form a chelate at a lower pH compared to its non-fluorinated counterparts.

Solubility: The long fluorinated chain enhances the solubility of the metal-chelate complex in organic solvents, facilitating its extraction from an aqueous phase.

This compound has shown particular promise in the separation of lanthanides and actinides. The subtle differences in ionic radii among the lanthanide series can be exploited by carefully designing the chelating agent. nih.gov The fluorinated nature of this compound can influence the selectivity of the extraction process, allowing for the separation of closely related metal ions. nih.gov

Table 1: Comparison of Extractant Classes for Metal Ion Separation

| Extractant Class | Typical Functional Group | Mechanism of Extraction | Target Metals |

| β-Diketones | -C(O)CH₂C(O)- | Chelation | Lanthanides, Actinides, Transition Metals |

| Organophosphorus Acids | P(O)OH | Cation Exchange | Rare Earth Elements, Cobalt, Nickel researchgate.net |

| Solvating Extractants | P=O | Solvation | Uranium, Plutonium researchgate.net |

| Basic Extractants | R₃N | Anion Exchange | Vanadium, Molybdenum |

Surface Adsorption Phenomena Involving Perfluorinated Moieties

The adsorption of molecules onto surfaces is fundamental to many technologies, including coatings, lubrication, and electronics. The perfluorinated moiety of this compound plays a critical role in its surface activity.

When a surface is treated with this compound, the molecules tend to self-assemble in a way that minimizes surface energy. The reactive dione "head" can anchor to the substrate, while the long, fluorinated "tail" orients itself away from the surface. This creates a densely packed layer of perfluoroalkyl chains, resulting in a surface with very low polarity.

Key characteristics of surfaces modified with such perfluorinated compounds include:

Hydrophobicity: A strong repulsion to water, characterized by high water contact angles, often exceeding 120 degrees.

Oleophobicity: A repulsion to oils and other low-surface-tension liquids.

Chemical Inertness: The C-F bond is extremely strong, making the surface resistant to chemical attack.

These properties are highly desirable for creating self-cleaning, anti-fouling, and protective coatings. For instance, fluorinated silane coupling agents are used to treat surfaces to make them water-repellent. acs.org The principles governing this behavior are directly applicable to how this compound would function as a surface modifying agent.

Contributions to Luminescent Material Development

One of the most significant applications of β-diketones, including this compound, is in the development of highly luminescent materials, particularly those involving lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). nih.gov

Lanthanide ions have unique electronic structures that give rise to sharp, line-like emission spectra, which is highly desirable for applications in displays, sensors, and bio-imaging. However, the direct excitation of these ions by light is often inefficient. To overcome this, organic ligands, known as "antennas," are used.

The process, known as the "antenna effect" or sensitized emission, occurs as follows:

The organic ligand (in this case, the deprotonated form of this compound) has a broad and strong absorption band in the UV region. nih.gov

Upon absorbing a photon, the ligand is excited to a higher energy state.

Through a process of intersystem crossing, the energy is transferred from the ligand to the central lanthanide ion.

The excited lanthanide ion then relaxes by emitting light at its characteristic wavelength, resulting in intense and pure-colored luminescence. nih.govnih.gov

The use of fluorinated β-diketones like this compound is particularly advantageous. The C-F bonds are less prone to vibrational quenching than C-H bonds, which means that less of the lanthanide's excited-state energy is lost as heat. This leads to a longer luminescence lifetime and a higher quantum efficiency. nih.gov Complexes of europium with β-diketone ligands often show strong red emission, which is characteristic of the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. researchgate.net

Table 2: Photoluminescence Properties of a Representative Europium(III) β-Diketone Complex

The following table details the photoluminescent properties of a representative europium complex, Eu(TNPD)₃·Phen, which contains a β-diketone ligand structurally related to the subject compound. nih.gov This illustrates the high efficiency achievable with such systems.

| Property | Value | Description |

| Excitation Maximum (λₑₓ) | ~350 nm | The wavelength at which the ligand most efficiently absorbs light. |

| Emission Maximum (λₑₘ) | 612 nm | The peak wavelength of the red light emitted by the Eu³⁺ ion (⁵D₀ → ⁷F₂ transition). nih.gov |

| Luminescence Lifetime (τ) | > 0.5 ms | A measure of how long the luminescence persists after excitation. Longer lifetimes are generally desirable. nih.gov |

| Quantum Efficiency (η) | High | The ratio of photons emitted to photons absorbed. Fluorinated ligands tend to increase this value. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.